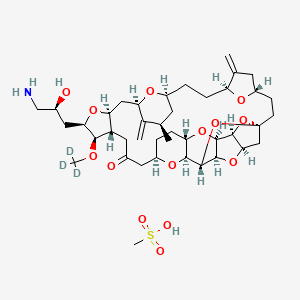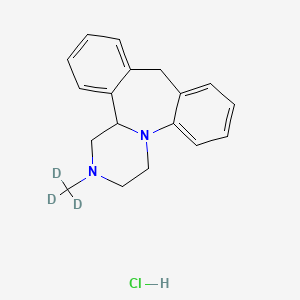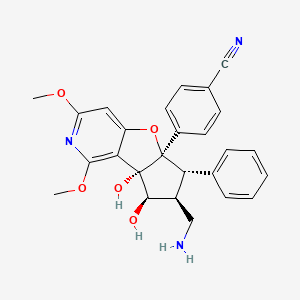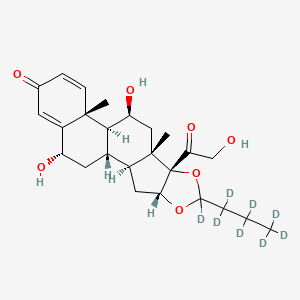
Tetrazine-Ph-PEG4-Ph-aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazine-Ph-PEG4-Ph-aldehyde is a polyethylene glycol (PEG)-based linker specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, particularly in inverse electron demand Diels-Alder reactions (iEDDA) with molecules containing trans-cyclooctene (TCO) groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-Ph-PEG4-Ph-aldehyde involves the incorporation of a tetrazine group into a PEG linker. The process typically includes:
Step 1: Formation of the PEG linker by reacting PEG with a suitable activating agent.
Step 2: Introduction of the tetrazine group through a coupling reaction with a tetrazine-containing reagent.
Step 3: Final modification to introduce the aldehyde group, often through oxidation reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
- Use of automated synthesizers.
- Stringent purification techniques such as chromatography.
- Quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrazine-Ph-PEG4-Ph-aldehyde undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: Reacts with TCO-containing molecules to form stable adducts.
Oxidation Reactions: Conversion of alcohol groups to aldehydes.
Substitution Reactions: Replacement of functional groups with tetrazine or PEG moieties.
Common Reagents and Conditions:
iEDDA Reactions: Typically performed in aqueous or organic solvents at room temperature.
Oxidation Reactions: Use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Substitution Reactions: Use of nucleophilic reagents under mild conditions.
Major Products:
iEDDA Reactions: Formation of stable adducts with TCO-containing molecules.
Oxidation Reactions: Formation of aldehyde-functionalized PEG linkers.
Substitution Reactions: Formation of tetrazine-functionalized PEG linkers
Wissenschaftliche Forschungsanwendungen
Tetrazine-Ph-PEG4-Ph-aldehyde has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, facilitating the targeted degradation of proteins.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in targeted drug delivery systems and therapeutic applications.
Industry: Utilized in the development of advanced materials and nanotechnology .
Wirkmechanismus
Tetrazine-Ph-PEG4-Ph-aldehyde exerts its effects through the following mechanisms:
Click Chemistry: The tetrazine group undergoes iEDDA reactions with TCO-containing molecules, forming stable covalent bonds.
PROTAC Synthesis: Acts as a linker in PROTACs, connecting ligands for E3 ubiquitin ligases and target proteins, leading to the targeted degradation of the proteins via the ubiquitin-proteasome system
Vergleich Mit ähnlichen Verbindungen
Tetrazine-PEG4-Ph-aldehyde: Similar structure but lacks the specific modifications present in Tetrazine-Ph-PEG4-Ph-aldehyde.
Tetrazine-PEG4-amine: Contains an amine group instead of an aldehyde group.
Tetrazine-PEG4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness: this compound is unique due to its specific combination of a tetrazine group, a PEG linker, and an aldehyde group, making it highly versatile for various applications in click chemistry and PROTAC synthesis .
Eigenschaften
Molekularformel |
C28H34N6O7 |
|---|---|
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
4-formyl-N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C28H34N6O7/c35-20-23-3-7-25(8-4-23)28(37)29-10-12-39-14-16-41-18-17-40-15-13-38-11-9-26(36)30-19-22-1-5-24(6-2-22)27-33-31-21-32-34-27/h1-8,20-21H,9-19H2,(H,29,37)(H,30,36) |
InChI-Schlüssel |
IKXZBUXDVIXJND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O)C3=NN=CN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)










